Biochemical Kinase Inhibition Profile: Dovitinib vs. Sorafenib – Broader Potency Spectrum at <20 nM
Dovitinib demonstrates potent, low-nanomolar inhibition across a broader panel of clinically relevant RTKs compared to sorafenib. Dovitinib inhibits FLT3 (IC50 1 nM), c-Kit (2 nM), FGFR1/3 (8/9 nM), VEGFR1-3 (10/13/8 nM), and PDGFRα/β (27/210 nM) . In contrast, sorafenib primarily targets Raf kinases and VEGFR/PDGFR with generally higher IC50 values and lacks significant activity against FLT3 and FGFR1 [1]. This broader inhibition profile is mechanistically linked to dovitinib's dual anti-angiogenic and anti-proliferative effects, whereas sorafenib's anti-tumor activity is more heavily reliant on Raf/MEK/ERK pathway blockade [2].
| Evidence Dimension | Biochemical kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | FLT3: 1; c-Kit: 2; FGFR1: 8; FGFR3: 9; VEGFR1: 10; VEGFR2: 13; VEGFR3: 8; PDGFRα: 27; PDGFRβ: 210 |
| Comparator Or Baseline | Sorafenib: VEGFR2 ~90, PDGFRβ ~57, Raf-1 ~6; no significant inhibition of FLT3 or FGFR1 |
| Quantified Difference | Dovitinib exhibits ≥5-fold greater potency against VEGFR2 and uniquely inhibits FLT3 and FGFR1 at <10 nM, which sorafenib does not |
| Conditions | Cell-free kinase assays |
Why This Matters
Procurement decisions for mechanistic studies of FGFR-dependent tumors or FLT3-driven leukemias must prioritize dovitinib over sorafenib due to its unique target coverage.
- [1] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
- [2] Porta C, Giglione P, Liguigli W, Paglino C. Dovitinib (CHIR258, TKI258): Structure, development and preclinical and clinical activity. Future Oncology. 2015;11(1):39-50. View Source
